molecular formula C8H8N2O2 B12959631 7,8-Dihydro-1,8-naphthyridine-2,5(1H,6H)-dione

7,8-Dihydro-1,8-naphthyridine-2,5(1H,6H)-dione

Cat. No.: B12959631
M. Wt: 164.16 g/mol
InChI Key: YXTRVGFAAQVBRE-UHFFFAOYSA-N
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Description

7,8-Dihydro-1,8-naphthyridine-2,5(1H,6H)-dione: is a heterocyclic compound that belongs to the naphthyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dihydro-1,8-naphthyridine-2,5(1H,6H)-dione typically involves multi-step organic reactions. Common starting materials include naphthyridine derivatives and various reagents that facilitate cyclization and functional group transformations. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives. Reduction: Reduction reactions can convert the compound into its reduced forms. Substitution: Various substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choice.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis and as a precursor for more complex molecules. Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties. Medicine: Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7,8-Dihydro-1,8-naphthyridine-2,5(1H,6H)-dione involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mechanism.

Comparison with Similar Compounds

  • 1,8-Naphthyridine
  • 2,7-Dihydro-1,8-naphthyridine
  • 1,5-Naphthyridine

Comparison: Compared to other naphthyridine derivatives, 7,8-Dihydro-1,8-naphthyridine-2,5(1H,6H)-dione may exhibit unique chemical reactivity and biological activity due to its specific structure. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a compound of interest in scientific research.

Properties

IUPAC Name

1,6,7,8-tetrahydro-1,8-naphthyridine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c11-6-3-4-9-8-5(6)1-2-7(12)10-8/h1-2H,3-4H2,(H2,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXTRVGFAAQVBRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C1=O)C=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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